![molecular formula C12H13ClN4 B1479300 4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine CAS No. 2098137-84-7](/img/structure/B1479300.png)
4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine
Overview
Description
“4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is a pyrimidine-based compound. Pyrimidines are nitrogen-containing heterocyclic compounds that are widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of such compounds is often characterized via techniques like GC-MS analysis, 1H, and 13C NMR spectroscopy .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Pyrimidine derivatives have been explored for their potential as anticancer agents. The presence of a pyrazolyl group, as seen in our compound, can be crucial for the biological activity. For instance, pyrazolo[3,4-d]pyrimidine scaffolds have been used to develop novel CDK2 inhibitors, which are evaluated for their anti-proliferative activity against various cancer cell lines .
Antiviral Research: Hepatitis C and Dengue Virus
Indole derivatives of pyrimidine, similar in structure to our compound, have shown promise in antiviral research. They have been synthesized and tested for in vitro antiproliferative and antiviral activity against viruses like Dengue and Hepatitis C . This suggests that our compound could be a candidate for developing new antiviral drugs.
Antimalarial and Antileishmanial Activity
Compounds with a pyrimidine core have been evaluated for their antimalarial and antileishmanial activities. Molecular docking studies have justified the antileishmanial activity of such compounds, and some have shown significant inhibition effects against Plasmodium berghei, which causes malaria .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets by fitting into the active site of the enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting potential cytotoxic effects .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-7-5-10(17(2)16-7)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUWMRNMIOMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C3CC3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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